1,9-Caryolanediol 9-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

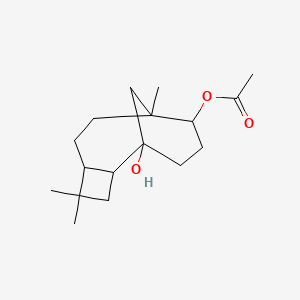

Structure

3D Structure

Properties

IUPAC Name |

(1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O3/c1-11(18)20-14-6-8-17(19)10-16(14,4)7-5-12-13(17)9-15(12,2)3/h12-14,19H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFYCTLMXJJJHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(CC1(CCC3C2CC3(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of 1,9-Caryolanediol 9-acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery of the natural product 1,9-Caryolanediol 9-acetate, a sesquiterpenoid isolated from the plant Sindora sumatrana. While the primary literature detailing the complete experimental protocols and comprehensive quantitative data is not publicly accessible through available resources, this document provides a consolidated overview of its discovery, chemical properties, and a generalized experimental workflow typical for the isolation of such compounds.

Chemical and Physical Properties

This compound is a sesquiterpenoid with the molecular formula C17H28O3 and a molecular weight of 280.4 g/mol .[1] It is described as a powder in its isolated form.[1] The purity of the compound has been confirmed to be greater than 98% by High-Performance Liquid Chromatography (HPLC), and its structure has been verified by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

| Property | Value | Reference |

| Molecular Formula | C17H28O3 | [1] |

| Molecular Weight | 280.4 g/mol | [1] |

| CAS Number | 155488-34-9 | |

| Physical Description | Powder | [1] |

| Purity | >98% (via HPLC) | [1] |

Natural Source and Discovery

This compound was first isolated from the herbs of Sindora sumatrana, a plant species native to Sumatra. The discovery was the result of phytochemical investigations into the constituents of this plant, which is a common approach in the field of natural product chemistry to identify novel bioactive compounds.

Experimental Protocols

While the specific experimental details from the original discovery are not available, a generalized protocol for the isolation of sesquiterpenoids from a plant source is outlined below. This protocol is based on standard methodologies in phytochemistry.

1. Plant Material Collection and Preparation:

-

The relevant plant parts (e.g., leaves, stems, or in the case of some related compounds from Sindora sumatrana, the dried pods) are collected.

-

The plant material is air-dried or freeze-dried to remove water content.

-

The dried material is ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration.

-

A common solvent for extracting sesquiterpenoids is methanol (B129727) or ethanol.

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

3. Fractionation:

-

The crude extract is fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and butanol). This step aims to separate compounds based on their polarity.

4. Chromatographic Purification:

-

The fraction containing the target compound (likely the less polar fractions for a sesquiterpenoid acetate) is subjected to one or more chromatographic techniques for purification.

-

Column Chromatography: Silica gel or alumina (B75360) is commonly used as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a suitable column (e.g., C18) and mobile phase is employed to isolate the pure compound.

5. Structure Elucidation:

-

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

UV-Vis Spectroscopy: To identify any chromophores.

-

Visualizations

The following diagrams illustrate a generalized workflow for natural product discovery and the chemical structure of this compound.

Conclusion

References

Biological Activity of 1,9-Caryolanediol 9-acetate: A Review of Available Scientific Literature

Despite a comprehensive search of scientific databases and literature, there is currently no publicly available research detailing the biological activity, pharmacological effects, or mechanism of action of 1,9-Caryolanediol 9-acetate.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough overview of the biological properties of this compound. However, extensive searches have revealed a significant gap in the scientific literature concerning this specific chemical entity.

While many acetate-derivatized compounds of natural origin exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, no such studies have been published for this compound. Commercially, this compound is available from chemical suppliers, indicating its synthesis and isolation are achievable. However, it appears that its potential therapeutic properties have not yet been a subject of formal investigation or at least, the findings have not been disseminated in peer-reviewed journals or other public-domain scientific resources.

Therefore, it is not possible at this time to provide quantitative data on its biological activities, detailed experimental protocols, or diagrams of any associated signaling pathways. The absence of such information highlights a potential area for future research. Scientists with access to this compound are encouraged to investigate its bioactivity, as the caryolane skeleton, a common feature in natural products, is known to be a source of compounds with interesting pharmacological profiles.

Further research is warranted to elucidate the potential biological activities and therapeutic applications of this compound. Such studies would be foundational in determining if this compound holds any promise for future drug development.

1,9-Caryolanediol 9-acetate CAS number 155488-34-9 properties

CAS Number: 155488-34-9 Molecular Formula: C₁₇H₂₈O₃ Molecular Weight: 280.4 g/mol

This technical guide provides a comprehensive overview of the current scientific understanding of 1,9-Caryolanediol 9-acetate, a sesquiterpenoid derivative belonging to the caryophyllane class. Due to the limited availability of public domain data, this document summarizes the foundational chemical information and places the compound within the broader context of related caryophyllane sesquiterpenoids, highlighting potential areas for future research and development.

Physicochemical Properties

Currently, detailed experimental data on the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. The information available is primarily from chemical supplier databases.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 155488-34-9 | Chemical Supplier Databases |

| Molecular Formula | C₁₇H₂₈O₃ | Chemical Supplier Databases |

| Molecular Weight | 280.4 g/mol | Calculated |

| Physical Description | Powder | BioCrick[1] |

| Purity | >98% | BioCrick[1] |

| Storage Temperature | -20℃ | Immunomart[2] |

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra for this compound are not currently available in the public scientific literature. The structural elucidation of this compound would rely on a combination of these techniques.

Hypothetical Experimental Workflow for Structural Elucidation:

To fully characterize this compound, a standard set of spectroscopic and spectrometric analyses would be required. The following workflow outlines the typical experimental protocol.

Caption: A generalized workflow for the isolation, purification, and structural elucidation of a natural product like this compound.

Synthesis and Natural Occurrence

Detailed synthetic pathways or specific protocols for the laboratory synthesis of this compound are not described in the available literature.

Based on its caryophyllane skeleton, it is plausible that this compound is a naturally occurring compound. Caryophyllane sesquiterpenoids are widely distributed in the plant kingdom and have also been isolated from marine organisms and fungi. Further phytochemical investigations of these sources may reveal the natural origins of this compound.

Biological Activity and Potential Applications

While there is no specific biological activity data for this compound, the broader class of caryophyllane sesquiterpenoids is known for a range of pharmacological effects. These include anti-inflammatory, antimicrobial, and anticancer activities. The presence of the acetate (B1210297) functional group may influence the compound's lipophilicity and bioavailability, potentially modulating its biological effects compared to the parent diol.

Potential Signaling Pathways for Investigation:

Given the known activities of related compounds, future research into the biological effects of this compound could explore its interaction with key inflammatory and cell signaling pathways.

Caption: Hypothetical signaling pathways that could be investigated for the biological activity of this compound based on related compounds.

Experimental Protocols

As no specific experimental studies on this compound have been published, detailed protocols cannot be provided. However, standard methodologies for investigating similar natural products would be applicable.

General Protocol for In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages):

-

Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.

-

Treatment: Pre-treat cells with varying concentrations of this compound (dissolved in DMSO, final concentration ≤0.1%) for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Assay: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.

-

Cytotoxicity Assay: Assess cell viability using an MTT or similar assay to rule out cytotoxic effects.

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of NO production.

Conclusion and Future Directions

This compound is a caryophyllane sesquiterpenoid for which there is currently a significant lack of publicly available scientific data. While its basic chemical identity is established, its physicochemical properties, spectroscopic characteristics, natural sources, and biological activities remain to be elucidated.

Future research should focus on:

-

Isolation and Characterization: Isolation from natural sources or chemical synthesis followed by full spectroscopic characterization (NMR, MS, IR).

-

Biological Screening: Evaluation of its anti-inflammatory, antimicrobial, and cytotoxic properties.

-

Mechanism of Action Studies: Investigation of its effects on relevant cellular signaling pathways to understand its mode of action.

The information presented in this guide serves as a foundational starting point for researchers and drug development professionals interested in this potentially bioactive molecule.

References

Uncharted Territory: The Therapeutic Potential of 1,9-Caryolanediol 9-acetate Awaits Exploration

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the therapeutic effects of 1,9-Caryolanediol 9-acetate. Despite the promising biological activities observed in structurally related acetate-containing natural products, direct experimental evidence and in-depth studies on this specific molecule are currently unavailable.

While the core requirements of this technical guide—quantitative data, detailed experimental protocols, and signaling pathway visualizations—cannot be fulfilled due to the absence of specific research on this compound, this report serves to highlight the existing knowledge vacuum and underscore the potential avenues for future investigation. The compound is commercially available from chemical suppliers, identified by its CAS number 155488-34-9 and molecular formula C17H28O3.[1][2][3]

The Promise of Related Acetate (B1210297) Compounds

Research into other natural acetate compounds offers a compelling rationale for prioritizing the study of this compound. For instance, Cacalol Acetate , a derivative of the sesquiterpene cacalol, has demonstrated significant anticancer properties.[4][5][6] In vitro studies on the HeLa human cervical cancer cell line have shown its efficacy as an antiproliferative, pro-apoptotic, cytostatic, and anti-migratory agent.[4][5][7] Notably, its antitumor activities were found to be more potent than the control, indole-3-carbinol (B1674136) (I3C).[4][5] Cacalol Acetate has also been noted for its anti-inflammatory properties.[5][7]

Similarly, Linalyl acetate , a major component of many essential oils, has been investigated for its anti-inflammatory effects.[8][9][10][11] Studies using a carrageenin-induced edema model in rats have indicated its ability to reduce inflammation, suggesting a potential role as an anti-inflammatory agent.[8][9] Furthermore, Geranyl acetate has shown potent anticancer effects against colon cancer cells by inducing apoptosis, DNA damage, and cell cycle arrest.[12]

These examples from related acetate-containing natural products underscore the potential for this compound to possess valuable therapeutic properties, including but not limited to anti-inflammatory and anticancer activities.

Future Directions: A Call for Investigation

The lack of data on this compound presents a clear opportunity for novel research. Future studies should aim to:

-

Elucidate the fundamental biological activities: Initial in vitro screening assays are necessary to determine its cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.

-

Identify molecular targets and mechanisms of action: Should initial screenings yield positive results, subsequent research should focus on identifying the specific signaling pathways modulated by the compound. Techniques such as transcriptomics, proteomics, and targeted biochemical assays will be crucial.

-

Conduct preclinical in vivo studies: Promising in vitro findings should be validated in animal models of relevant diseases to assess efficacy, pharmacokinetics, and safety.

Conclusion

While this guide cannot provide the detailed technical information initially requested for this compound, it brings to light the untapped research potential of this natural product. The demonstrated therapeutic efficacy of analogous acetate compounds provides a strong impetus for the scientific community to embark on a thorough investigation of this compound. Such efforts are essential to unlock its potential as a novel therapeutic agent for the benefit of human health. The path to understanding its biological role and potential applications in drug discovery remains to be charted.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 3. This compound | 155488-34-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cacalol Acetate as Anticancer Agent: Antiproliferative, Pro-Apoptotic, Cytostatic, and Anti-Migratory Effects [ouci.dntb.gov.ua]

- 7. Cacalol Acetate as Anticancer Agent: Antiproliferative, Pro-Apoptotic, Cytostatic, and Anti-Migratory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils. | Semantic Scholar [semanticscholar.org]

- 12. Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: The Mechanism of Action of 1,9-Caryolanediol 9-acetate Remains Undefined

Despite interest in the therapeutic potential of natural compounds, a comprehensive understanding of the mechanism of action for 1,9-Caryolanediol 9-acetate, a sesquiterpenoid derivative, remains elusive. A thorough review of the existing scientific literature reveals a significant gap in knowledge regarding its specific biological activities, signaling pathways, and the experimental protocols used to evaluate them. Currently, publicly available data is limited to basic chemical identifiers, such as its CAS number (155488-34-9) and molecular formula (C17H28O3), with most sources categorizing it as a natural product for research purposes.

At present, there are no detailed studies that would allow for the creation of a comprehensive technical guide as requested. Key information that is currently unavailable includes:

-

Quantitative Biological Data: There is a lack of published research detailing the specific biological effects of this compound. Consequently, no quantitative data, such as IC50 values, binding constants, or dose-response relationships, can be compiled into structured tables.

-

Defined Signaling Pathways: The molecular targets and signaling cascades through which this compound may exert its effects have not been elucidated. As a result, the creation of diagrams for any signaling pathways is not possible.

-

Experimental Protocols: Without published studies on its biological activity, there are no established and detailed experimental methodologies to report.

While the acetate (B1210297) functional group is common in many biologically active molecules, and other caryolane sesquiterpenoids have been investigated for various properties, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.

This lack of specific data underscores a critical area for future research. Investigations into the potential cytotoxic, anti-inflammatory, antimicrobial, or other biological activities of this compound are needed to begin to understand its mechanism of action and potential therapeutic applications. Such studies would be the first step in generating the necessary data to populate the detailed technical guide requested.

For researchers, scientists, and drug development professionals interested in this compound, the current state of knowledge represents a veritable "blank slate," offering a unique opportunity for novel discovery. Future research efforts should focus on systematic screening for biological activity, followed by target identification and pathway analysis to lay the foundational knowledge for this intriguing natural product.

In Vitro Profile of 1,9-Caryolanediol 9-acetate: A Technical Guide Based on Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific in vitro studies on 1,9-Caryolanediol 9-acetate are not available in the public domain. This technical guide provides a predictive overview of its potential biological activities based on in vitro studies of structurally related caryophyllane sesquiterpenes, such as β-caryophyllene and β-caryophyllene oxide. The experimental protocols and potential mechanisms of action are extrapolated from this body of literature to provide a foundational resource for future research.

Executive Summary

This compound is a sesquiterpenoid belonging to the caryophyllane class. While this specific molecule awaits detailed investigation, its structural analogs have demonstrated notable anti-inflammatory and anticancer properties in a variety of in vitro models. This guide synthesizes the available data on these related compounds to forecast the potential bioactivities and mechanisms of action of this compound, providing a framework for its future preclinical evaluation.

Potential Anticancer Activity

Based on studies of analogous caryophyllane sesquiterpenes, this compound is hypothesized to possess cytotoxic and antiproliferative effects against various cancer cell lines. The primary mechanism is likely the induction of apoptosis.

Quantitative Data from Analogous Compounds

The following table summarizes the cytotoxic activities of β-caryophyllene and β-caryophyllene oxide against several human cancer cell lines. These values, presented as IC50 (the concentration required to inhibit the growth of 50% of cells), offer a potential range of efficacy for this compound.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| β-caryophyllene | HCT-116 | Colorectal Carcinoma | 19 | [1][2] |

| β-caryophyllene oxide | A549 | Lung Carcinoma | 124.1 (µg/mL) | [3][4] |

| β-caryophyllene oxide | PC-3 | Prostate Cancer | Not specified | [5] |

| β-caryophyllene oxide | MCF-7 | Breast Cancer | Not specified | [5] |

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Predicted Signaling Pathway: Induction of Apoptosis

Caryophyllane sesquiterpenes are known to induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria.

Potential Anti-inflammatory Activity

The anti-inflammatory properties of caryophyllane sesquiterpenes are well-documented, primarily through the inhibition of the NF-κB signaling pathway. It is plausible that this compound exhibits similar activity.

Quantitative Data from Analogous Compounds

The following table presents the inhibitory effects of various sesquiterpenes on inflammatory markers.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Glutinone | Mouse Peritoneal Cells | PGE2 Release | 3.61 | [6] |

| 5-epi-kutdtriol | Mouse Peritoneal Cells | PGE2 Release | 1.28 | [6] |

| Lucinone | Mouse Peritoneal Cells | PGE2 Release | 42.69 | [6] |

| Kutdtriol | Mouse Peritoneal Cells | PGE2 Release | 39 | [6] |

Key Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Activated macrophages produce NO, which is rapidly oxidized to nitrite (B80452). The Griess reagent reacts with nitrite to form a purple azo compound, the absorbance of which is proportional to the NO concentration.

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.

Predicted Signaling Pathway: Inhibition of NF-κB

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Caryophyllane sesquiterpenes are thought to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, the wealth of information available for its structural analogs strongly suggests its potential as a dual anti-inflammatory and anticancer agent. The methodologies and mechanistic insights presented in this guide provide a solid foundation for initiating in vitro studies to confirm these predicted activities. Future research should focus on performing the described assays to generate specific quantitative data for this compound, elucidating its precise mechanisms of action, and ultimately evaluating its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. β-caryophyllene oxide induces apoptosis and inhibits proliferation of A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sesquiterpenes from Jasonia glutinosa: in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,9-Caryolanediol 9-acetate: A Research Chemical Perspective

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves as a comprehensive overview of the research chemical 1,9-Caryolanediol 9-acetate. Due to the limited availability of published research on this specific compound, this document focuses on its fundamental chemical properties and provides a framework for potential future investigation based on related compounds.

Chemical and Physical Properties

This compound is a natural product, classified as a research chemical.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 155488-34-9 | [1][2] |

| Molecular Formula | C17H28O3 | [1] |

| Molecular Weight | 280.40 g/mol | [3] |

| Storage Temperature | -20°C or 2-8°C (dry, sealed) | [1][3] |

| SMILES | CC(=O)O[C@H]1CC[C@@]2(O)C[C@]1(C)CC[C@@H]1[C@@H]2CC1(C)C | [1] |

Biological Activity and Potential Research Areas

Currently, there is a notable lack of specific research into the biological activities and mechanisms of action of this compound. However, the caryophyllane skeleton, to which this compound belongs, is a common motif in a variety of natural products with documented biological effects. This suggests potential avenues for future research.

For instance, other acetate-containing natural products have demonstrated a range of biological activities, including anti-inflammatory and antimicrobial effects. While not directly transferable, these findings could inform initial hypotheses for the bioactivity of this compound.

Experimental Protocols: A General Framework

Detailed experimental protocols for this compound are not available in the current body of scientific literature. Researchers interested in investigating this compound would need to adapt general protocols for similar natural products. A potential workflow for preliminary investigation is outlined below.

Caption: A generalized workflow for the investigation of a novel research chemical.

Signaling Pathways: A Hypothetical Framework

Given the absence of specific data for this compound, any depiction of signaling pathways would be purely speculative. However, based on the activities of structurally related compounds, one might hypothesize involvement in common inflammatory or microbial pathogenesis pathways. A generic representation of a hypothetical signaling cascade that could be investigated is provided below.

Caption: A hypothetical signaling pathway for a bioactive compound.

Future Directions

The field would greatly benefit from foundational research on this compound. Key areas for future investigation include:

-

Isolation and Synthesis: Development of efficient methods for obtaining pure this compound.

-

Biological Screening: A broad-based screening to identify any significant biological activities.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways involved in its biological effects.

References

Preliminary Bioactivity Screening of 1,9-Caryolanediol 9-acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Caryolanediol 9-acetate is a sesquiterpenoid derivative of β-caryophyllene. Sesquiterpenoids are a large class of naturally occurring compounds known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Given the established bioactivities of caryophyllene (B1175711) derivatives and other sesquiterpenoid acetates, this compound presents itself as a molecule of interest for further pharmacological investigation. This document outlines a proposed strategy for the preliminary in vitro screening of its potential anticancer and anti-inflammatory properties.

Potential Bioactivities and Screening Strategy

Based on the activities of structurally similar compounds, the primary areas for preliminary bioactivity screening of this compound should focus on its potential as an anticancer and anti-inflammatory agent.

Anticancer Activity

Derivatives of β-caryophyllene have demonstrated cytotoxic effects against various cancer cell lines. For instance, some derivatives have been shown to induce apoptosis and cell cycle arrest in colon cancer cells.[1][2] A preliminary screening for anticancer activity should therefore involve assessing the cytotoxicity of this compound against a panel of human cancer cell lines.

Anti-inflammatory Activity

Many sesquiterpenoids and their acetate (B1210297) derivatives are known to possess anti-inflammatory properties.[3] These effects are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. A logical first step in assessing the anti-inflammatory potential of this compound is to evaluate its ability to inhibit the production of inflammatory mediators in a relevant cell-based model.

Data Presentation: Hypothetical Screening Results

The following tables are templates for summarizing potential quantitative data from the proposed preliminary screening assays.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HT-29 | Colon Carcinoma | Data to be determined |

| MCF-7 | Breast Adenocarcinoma | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined |

| HeLa | Cervical Cancer | Data to be determined |

IC₅₀: The concentration of the compound that inhibits 50% of cell growth.

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

| Concentration (µM) | NO Production (% of Control) | Cell Viability (%) |

| 1 | Data to be determined | Data to be determined |

| 10 | Data to be determined | Data to be determined |

| 50 | Data to be determined | Data to be determined |

| 100 | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed methodologies for the key proposed experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used for assessing the anticancer activity of other sesquiterpenoids.

-

Cell Culture: Human cancer cell lines (e.g., HT-29, MCF-7, A549, HeLa) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 48 hours. A vehicle control (DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is a standard method for assessing the anti-inflammatory activity of compounds in vitro.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Reagent Reaction: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes at room temperature. Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added, and the mixture is incubated for another 10 minutes.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. A parallel MTT assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.

Visualization of Workflows and Pathways

The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway that may be modulated by this compound.

References

An In-depth Technical Guide to the Biosynthetic Pathway of 1,9-Caryolanediol 9-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Caryolanediol 9-acetate is a naturally occurring sesquiterpenoid derivative with potential applications in life sciences research. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential and for developing sustainable production methods through metabolic engineering. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, from its primary precursors to the final acetylated product. The pathway is initiated from the common sesquiterpene precursor, farnesyl pyrophosphate (FPP), and proceeds through the key intermediate β-caryophyllene. Subsequent oxidation, hydration, and acetylation steps, while not fully elucidated in a single biological system, are proposed based on known enzymatic reactions in terpenoid metabolism.

This guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of the metabolic pathway to facilitate further research and development in this area.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in four main stages, starting from the central isoprenoid pathway intermediate, farnesyl pyrophosphate (FPP).

-

Formation of β-Caryophyllene: Farnesyl pyrophosphate (FPP), derived from either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, undergoes a cyclization reaction catalyzed by β-caryophyllene synthase (CPS) to form the bicyclic sesquiterpene, β-caryophyllene.

-

Epoxidation of β-Caryophyllene: The exocyclic double bond of β-caryophyllene is epoxidized to form β-caryophyllene oxide . This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP) .

-

Hydrolysis of β-Caryophyllene Oxide: The epoxide ring of β-caryophyllene oxide is hydrolyzed to yield a diol. While the specific enzyme is not definitively identified, this transformation is characteristic of an epoxide hydrolase (EH) , which would open the epoxide to form 1,9-caryolanediol .

-

Acetylation of 1,9-Caryolanediol: The final step involves the acetylation of the hydroxyl group at the C-9 position of 1,9-caryolanediol to produce This compound . This reaction is catalyzed by an alcohol acetyltransferase (AAT) , which utilizes acetyl-CoA as the acetyl donor.

Quantitative Data

Quantitative data for the entire biosynthetic pathway of this compound is limited. However, data for the initial steps, particularly the production of β-caryophyllene, are available from various metabolic engineering studies.

| Enzyme/Product | Organism/System | Titer/Kinetic Parameter | Reference |

| β-Caryophyllene | E. coli (engineered) | 5142 mg/L | [1] |

| β-Caryophyllene | Y. lipolytica (engineered) | 318.5 mg/L | [2] |

| β-Caryophyllene | N. benthamiana (transient expression of A. annua CPS) | 26.5 ± 1 mg/kg fresh weight | [3] |

| β-Caryophyllene Synthase (A. argyi) | S. cerevisiae (engineered) | 15.6 g/L (of β-caryophyllene) | [4] |

| Cytochrome P450 3A4 | Human liver microsomes | Ki for β-caryophyllene oxide: 46.6 µM | [5] |

| Alcohol Acyltransferase (F. ananassa) | Purified enzyme | Km for Heptanol: 0.73 mM; Km for Hexanoyl-CoA: 0.41 mM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

β-Caryophyllene Synthase Assay

This protocol is adapted from studies on recombinant β-caryophyllene synthase.[3]

Objective: To determine the activity of β-caryophyllene synthase by quantifying the amount of β-caryophyllene produced from farnesyl pyrophosphate (FPP).

Materials:

-

Purified recombinant β-caryophyllene synthase

-

Assay buffer: 20 mM Tris-HCl (pH 7.0), 20 mM MgCl₂, 10% (v/v) glycerol, 2 mM DTT

-

Farnesyl pyrophosphate (FPP) solution (20 µM)

-

Dodecane (B42187) (for extraction)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare the reaction mixture in a 2 mL glass vial:

-

450 µL of assay buffer

-

10 µg of purified β-caryophyllene synthase

-

50 µL of 200 µM FPP solution (final concentration 20 µM)

-

-

Overlay the reaction mixture with 50 µL of dodecane to capture the volatile product.

-

Incubate the reaction at 30°C for 4 hours in a water bath.

-

After incubation, vortex the vial vigorously to ensure complete extraction of β-caryophyllene into the dodecane layer.

-

Centrifuge briefly to separate the phases.

-

Analyze 1 µL of the dodecane phase by GC-MS.

GC-MS Analysis:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: 50°C for 5 min, then ramp to 200°C at 2°C/min, and finally to 300°C at 25°C/min, hold for 5 min.[3]

-

Carrier Gas: Helium.

-

Mass Spectrometer: Scan range m/z 34-400.

-

Identification: Compare the retention time and mass spectrum with an authentic β-caryophyllene standard.

-

Quantification: Generate a standard curve using known concentrations of β-caryophyllene.

Cytochrome P450-Mediated Epoxidation of β-Caryophyllene

This protocol is a general guide for assessing the activity of cytochrome P450 enzymes on terpene substrates.[7][8]

Objective: To determine if a specific cytochrome P450 can convert β-caryophyllene to β-caryophyllene oxide.

Materials:

-

Microsomes or purified recombinant cytochrome P450 and its reductase partner

-

Reaction buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

β-Caryophyllene solution (in a suitable solvent like DMSO)

-

Ethyl acetate (B1210297) (for extraction)

-

GC-MS

Procedure:

-

Prepare the reaction mixture in a glass tube:

-

Reaction buffer

-

Microsomes (e.g., 0.5 mg/mL protein) or purified P450 and reductase

-

NADPH regenerating system

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding β-caryophyllene to a final concentration of, for example, 100 µM.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes) with shaking.

-

Stop the reaction by adding an equal volume of ice-cold ethyl acetate.

-

Vortex vigorously to extract the products.

-

Centrifuge to separate the phases.

-

Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

GC-MS Analysis:

-

Use a similar GC-MS program as described for the β-caryophyllene synthase assay.

-

Identify β-caryophyllene oxide by comparing its retention time and mass spectrum with an authentic standard.

Epoxide Hydrolase Assay

This is a general protocol for determining epoxide hydrolase activity, which can be adapted for β-caryophyllene oxide.[9][10]

Objective: To measure the conversion of β-caryophyllene oxide to a diol product.

Materials:

-

Cell lysate or purified epoxide hydrolase

-

Assay buffer: 25 mM BisTris-HCl (pH 7.0) containing 0.1 mg/mL BSA

-

β-Caryophyllene oxide solution (in DMSO)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

GC-MS or HPLC

Procedure:

-

Prepare the reaction mixture:

-

Assay buffer

-

Enzyme solution

-

-

Pre-incubate at 30°C for 5 minutes.

-

Start the reaction by adding β-caryophyllene oxide to a final concentration (e.g., 50 µM). The final DMSO concentration should be low (e.g., <1%).

-

Incubate at 30°C for a defined period.

-

Stop the reaction and extract the product as described for the cytochrome P450 assay.

-

Analyze the extracted product by GC-MS or HPLC to detect the formation of the diol. The diol product will be more polar than the epoxide.

Alcohol Acetyltransferase Assay

This protocol is based on general methods for assaying plant alcohol acetyltransferases.[6][11]

Objective: To determine the ability of an alcohol acetyltransferase to acetylate 1,9-caryolanediol.

Materials:

-

Plant protein extract or purified alcohol acetyltransferase

-

Assay buffer: e.g., 50 mM Tris-HCl (pH 7.5)

-

1,9-Caryolanediol (substrate)

-

Acetyl-CoA (co-substrate)

-

Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)

-

GC-MS

Procedure:

-

Prepare the reaction mixture in a glass vial:

-

Assay buffer

-

Enzyme preparation

-

1,9-Caryolanediol (e.g., 1 mM)

-

-

Pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding acetyl-CoA (e.g., 0.5 mM).

-

Incubate at 30°C for a suitable time (e.g., 30-60 minutes).

-

Stop the reaction and extract the product with an organic solvent.

-

Analyze the organic phase by GC-MS to detect the formation of this compound.

Conclusion

The biosynthetic pathway of this compound, while not fully elucidated in a single organism, can be putatively reconstructed based on known enzymatic reactions in terpenoid metabolism. This guide provides a framework for researchers to investigate this pathway further. The key enzymes—β-caryophyllene synthase, cytochrome P450 monooxygenase, epoxide hydrolase, and alcohol acetyltransferase—represent targets for gene discovery and characterization. The provided experimental protocols offer a starting point for the functional analysis of these enzymes and the quantification of their products. Future research should focus on identifying the specific genes and enzymes responsible for the later steps of this pathway in organisms that produce this compound. Such knowledge will be invaluable for the development of microbial cell factories for the sustainable production of this and other valuable caryophyllane-type sesquiterpenoids.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Biotransformation of caryophyllene oxide by botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of (-)-β-caryophyllene oxide via regio- and stereoselective endocyclic epoxidation of β-caryophyllene with Nemania aenea SF 10099-1 in a liquid-liquid interface bioreactor (L-L IBR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Caryophyllene Oxide, a Bicyclic Terpenoid Isolated from Annona macroprophyllata with Antitumor Activity: In Vivo, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Epoxide hydrolases: structure, function, mechanism, and assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 1,9-Caryolanediol 9-acetate

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a detailed protocol for the synthesis of 1,9-Caryolanediol 9-acetate, a derivative of the natural sesquiterpene caryophyllene (B1175711). The synthesis is proposed as a two-step process commencing with the acid-catalyzed rearrangement and hydration of (-)-caryophyllene oxide to yield 1,9-Caryolanediol, followed by selective acetylation of the C-9 hydroxyl group. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a comprehensive guide to the preparation of this compound for further investigation.

Physicochemical and Analytical Data

The following tables summarize the known properties of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₂₈O₃ |

| Molecular Weight | 280.4 g/mol |

| CAS Number | 155488-34-9[1][2][3][4] |

| Physical Description | Powder[1] |

| Storage | Store in a sealed, cool, and dry condition[1] |

Table 2: Analytical Data Summary

| Analysis | Result |

| Purity (HPLC) | >98%[1] |

| Structure (NMR) | Consistent with the structure of this compound[1] |

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from commercially available (-)-caryophyllene oxide. The initial step involves an acid-catalyzed epoxide ring-opening, followed by intramolecular cyclization and hydration to form the diol intermediate, 1,9-Caryolanediol. Subsequent selective acetylation of the secondary hydroxyl group at the C-9 position yields the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

3.1. Step 1: Synthesis of 1,9-Caryolanediol from (-)-Caryophyllene Oxide

This protocol is based on established methods for the acid-catalyzed rearrangement of caryophyllene oxide to form diol products.[5][6][7]

-

Materials:

-

(-)-Caryophyllene oxide

-

Deionized water

-

0.1 M Sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve (-)-caryophyllene oxide (1.0 eq) in a 1:1 mixture of acetone and deionized water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 0.1 M sulfuric acid (0.1 eq) dropwise with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to afford pure 1,9-Caryolanediol.

-

3.2. Step 2: Synthesis of this compound from 1,9-Caryolanediol

This protocol employs standard conditions for selective acetylation of a secondary alcohol in the presence of a tertiary alcohol.

-

Materials:

-

1,9-Caryolanediol

-

Acetic anhydride (B1165640)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 1,9-Caryolanediol (1.0 eq) in dry pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add acetic anhydride (1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Quench the reaction by the slow addition of deionized water.

-

Extract the mixture with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield this compound.

-

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Overall workflow for the synthesis of this compound.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use. Pyridine and acetic anhydride are corrosive and have strong odors. Sulfuric acid and hydrochloric acid are highly corrosive. Dichloromethane is a volatile solvent and a suspected carcinogen. Proper waste disposal procedures should be followed.

References

- 1. biocrick.com [biocrick.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. targetmol.cn [targetmol.cn]

- 4. This compound | 155488-34-9 [chemicalbook.com]

- 5. scholars.hsu.edu.hk [scholars.hsu.edu.hk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Acid-catalysed rearrangement of caryophyllene oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Note & Protocol: High-Purity Isolation of 1,9-Caryolanediol 9-acetate from Eremophila spathulata

Abstract

1,9-Caryolanediol 9-acetate is a caryophyllane sesquiterpenoid of interest for its potential pharmacological activities, characteristic of this class of natural products which includes anti-inflammatory and antimicrobial properties.[1][2][3][4][5][6] This document outlines a detailed protocol for the isolation and purification of this compound from the leaves of Eremophila spathulata, a plant known to be a rich source of caryophyllane sesquiterpenoids.[7][8] The methodology employs a systematic approach of solvent extraction followed by multi-step chromatography, including vacuum liquid chromatography (VLC) and high-performance liquid chromatography (HPLC), to yield the target compound with high purity. This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Caryophyllane sesquiterpenoids are a diverse class of natural products characterized by a unique bicyclic skeleton formed by the fusion of a cyclobutane (B1203170) and a cyclononane (B1620106) ring.[2][7][8] These compounds, frequently isolated from various plants, have demonstrated a wide range of biological activities.[2][9] this compound is a member of this family, and its effective isolation is crucial for further investigation into its therapeutic potential. The protocol described herein provides a robust and reproducible method for obtaining high-purity this compound, suitable for detailed spectroscopic analysis and biological screening.

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Materials and Reagents

| Material/Reagent | Grade | Supplier |

| Eremophila spathulata leaves | - | Botanical source |

| Methanol (MeOH) | ACS | Sigma-Aldrich |

| n-Hexane | ACS | Fisher Scientific |

| Ethyl Acetate (EtOAc) | ACS | VWR |

| Acetonitrile (B52724) (MeCN) | HPLC | Fisher Scientific |

| Water | HPLC | Millipore |

| Silica (B1680970) Gel 60 (for VLC) | 230-400 mesh | Merck |

| TLC Plates (Silica Gel 60 F254) | - | Merck |

| This compound standard | >98% | BioCrick[10] |

Experimental Protocols

1. Plant Material Preparation and Extraction

-

Air-dry the leaves of Eremophila spathulata at room temperature for 7-10 days until brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

Macerate the powdered leaves (1 kg) in methanol (5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

2. Solvent Partitioning

-

Suspend the crude methanolic extract (approx. 100 g) in 500 mL of water.

-

Perform liquid-liquid partitioning successively with n-hexane (3 x 500 mL) and ethyl acetate (3 x 500 mL).

-

Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction.

3. Vacuum Liquid Chromatography (VLC)

-

Pack a VLC column with silica gel 60.

-

Adsorb the ethyl acetate fraction (approx. 20 g) onto a small amount of silica gel and load it onto the column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

-

Collect fractions of 250 mL each.

-

Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

-

Pool fractions showing similar TLC profiles, particularly those containing spots with an Rf value corresponding to the target compound.

4. Semi-Preparative High-Performance Liquid Chromatography (HPLC)

-

Further purify the pooled fractions containing the compound of interest using semi-preparative HPLC.

-

Column: C18, 10 µm, 250 x 10 mm

-

Mobile Phase: A gradient of acetonitrile (MeCN) in water.

-

Flow Rate: 4 mL/min

-

Detection: UV at 210 nm

-

Inject the sample and collect the peak corresponding to the retention time of this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C17H28O3[10][11] |

| Molecular Weight | 280.4 g/mol [10] |

| CAS Number | 155488-34-9[10][11] |

| Appearance | White powder[10] |

| Purity (by HPLC) | >98%[10] |

Table 2: Summary of Purification Steps

| Step | Starting Material (g) | Yield (g) | Purity (%) |

| Crude Methanolic Extract | 1000 (dry leaves) | 105 | - |

| Ethyl Acetate Fraction | 105 | 22 | - |

| VLC Fraction Pool | 22 | 3.1 | ~60 |

| Purified Compound (Post-HPLC) | 3.1 | 0.25 | >98 |

Table 3: Spectroscopic Data for Structure Elucidation

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | Consistent with the structure of this compound. |

| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with the structure of this compound. |

| MS (ESI+) | m/z 281.21 [M+H]⁺ |

Discussion

The described protocol provides a comprehensive and efficient method for the isolation of this compound. The initial solvent extraction with methanol is a standard procedure for obtaining a broad range of secondary metabolites from plant material.[12] Subsequent liquid-liquid partitioning effectively removes non-polar and highly polar impurities, enriching the target sesquiterpenoid in the ethyl acetate fraction.

The use of vacuum liquid chromatography as a preliminary purification step allows for a rapid and large-scale separation of the major components. Final purification by semi-preparative HPLC is crucial for obtaining the compound at a high degree of purity, which is essential for accurate spectroscopic characterization and reliable biological testing. The purity of the final compound should be confirmed by analytical HPLC and its structure elucidated using NMR and MS techniques.

Safety Precautions

-

Handle all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Take care when handling finely powdered plant material to avoid inhalation.

-

Follow standard laboratory safety procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemopreventive Potential of Caryophyllane Sesquiterpenes: An Overview of Preliminary Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Role of Caryophyllane Sesquiterpenes in the Entourage Effect of Felina 32 Hemp Inflorescence Phytocomplex in Triple Negative MDA-MB-468 Breast Cancer Cells | MDPI [mdpi.com]

- 10. biocrick.com [biocrick.com]

- 11. This compound - Immunomart [immunomart.com]

- 12. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Caryophyllane-Type Sesquiterpenoid in Anti-inflammatory Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,9-Caryolanediol 9-acetate is a caryophyllane-type sesquiterpenoid, a class of natural products that has garnered significant interest for its diverse biological activities. While specific anti-inflammatory data for this compound is not extensively documented in publicly available literature, related caryophyllane sesquiterpenoids, such as β-caryophyllene and α-humulene, have demonstrated notable anti-inflammatory properties.[1][2][3] These compounds often exert their effects by modulating key inflammatory pathways, including the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines, and interfering with signaling cascades such as the nuclear factor-kappa B (NF-κB) pathway.[1][4]

These application notes provide a framework for evaluating the potential anti-inflammatory effects of this compound using established in vitro and in vivo models. The protocols detailed below are standard methods for assessing the anti-inflammatory activity of novel compounds.

In Vitro Anti-inflammatory Assays

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To assess the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Background: Macrophages play a central role in the inflammatory response. When activated by stimuli like LPS, they produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS).[5] Overproduction of NO is associated with various inflammatory diseases. Therefore, inhibition of NO production is a key indicator of anti-inflammatory potential.[5]

Experimental Protocol:

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[6]

-

Treatment:

-

Prepare various concentrations of this compound in DMEM.

-

Remove the old medium from the wells and replace it with fresh medium containing the test compound at different concentrations.

-

Incubate for 1 hour.

-

-

Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Cell Viability: A concurrent cell viability assay (e.g., MTT or MTS) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.[7]

Data Presentation:

Table 1: Representative Data for Inhibition of Nitric Oxide Production

| Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition | Cell Viability (%) |

| Control (no LPS) | 1.2 ± 0.3 | - | 100 |

| LPS (1 µg/mL) | 25.8 ± 1.5 | 0 | 98 ± 3 |

| Compound + LPS (10 µM) | 18.2 ± 1.1 | 30 | 97 ± 4 |

| Compound + LPS (25 µM) | 11.5 ± 0.9 | 55 | 95 ± 5 |

| Compound + LPS (50 µM) | 6.4 ± 0.5 | 75 | 93 ± 4 |

| Positive Control (e.g., L-NMMA) | 4.1 ± 0.4 | 84 | 96 ± 3 |

Note: The data presented are hypothetical and serve as an example of expected results.

Experimental Workflow for In Vitro NO Inhibition Assay

Caption: Workflow for the in vitro nitric oxide inhibition assay.

In Vivo Anti-inflammatory Assays

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory activity of this compound by measuring its ability to reduce paw edema induced by carrageenan in rats.

Background: The carrageenan-induced paw edema model is a widely used and reproducible method for screening anti-inflammatory drugs.[8][9] The inflammatory response induced by carrageenan is biphasic. The initial phase is mediated by histamine (B1213489) and serotonin, while the later phase is associated with the production of prostaglandins (B1171923) and other inflammatory mediators.[10]

Experimental Protocol:

Materials:

-

Wistar albino rats (150-200 g)

-

This compound

-

Carrageenan (1% w/v in saline)

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Group I: Vehicle control

-

Group II: this compound (e.g., 25 mg/kg, p.o.)

-

Group III: this compound (e.g., 50 mg/kg, p.o.)

-

Group IV: Indomethacin (10 mg/kg, p.o.)

-

-

Dosing: Administer the test compound, vehicle, or positive control orally 1 hour before the carrageenan injection.

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10]

-

Calculation:

-

Calculate the increase in paw volume for each animal at each time point.

-

Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Data Presentation:

Table 2: Representative Data for Carrageenan-Induced Paw Edema

| Treatment Group | Dose (mg/kg) | Increase in Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema at 3h |

| Vehicle Control | - | 0.85 ± 0.07 | 0 |

| Compound | 25 | 0.58 ± 0.05 | 31.8 |

| Compound | 50 | 0.39 ± 0.04 | 54.1 |

| Indomethacin | 10 | 0.26 ± 0.03 | 69.4 |

Note: The data presented are hypothetical and serve as an example of expected results.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Mechanism of Action: NF-κB Signaling Pathway

A potential mechanism by which caryophyllane-type sesquiterpenoids exert their anti-inflammatory effects is through the modulation of the NF-κB signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and iNOS.[4][11]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4][11][13] Compounds that inhibit any step in this pathway can effectively reduce the inflammatory response.

NF-κB Signaling Pathway Diagram

Caption: The canonical NF-κB signaling pathway in inflammation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. inotiv.com [inotiv.com]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Cytotoxicity Studies of 1,9-Caryolanediol 9-acetate

Application Notes

These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the potential application of 1,9-Caryolanediol 9-acetate in cytotoxicity studies. Given the limited direct studies on this specific compound, the following notes are based on the cytotoxic activities of structurally related sesquiterpene acetates and the known effects of acetate (B1210297) on cancer cells. These notes are intended to serve as a guide for initiating research into the cytotoxic properties of this compound.

1. Introduction to this compound

2. Potential Anticancer Activities

Based on the activities of related compounds, this compound could be investigated for the following anticancer effects:

-

Antiproliferative Activity: Assess the ability of the compound to inhibit the growth of cancer cells.

-

Pro-apoptotic Activity: Determine if the compound induces programmed cell death (apoptosis) in cancer cells.

-

Cytostatic Activity: Investigate if the compound can arrest the cell cycle at specific phases, thereby preventing cell division.

-

Anti-migratory Activity: Evaluate the potential of the compound to inhibit the migration and invasion of cancer cells, which are crucial steps in metastasis.

3. Recommended Cell Lines for Initial Screening

A panel of human cancer cell lines is recommended for the initial cytotoxicity screening of this compound. Based on studies of similar compounds, the following cell lines could be considered:

-

HeLa (Cervical Cancer): A well-characterized and widely used cell line for studying cancer biology and cytotoxicity.[1][2]

-

HCT-15 and RKO (Colorectal Carcinoma): These cell lines are suitable for investigating apoptosis induced by acetate-containing compounds.[5]

-

A2780 (Ovarian Cancer): A model for studying apoptosis and drug resistance in ovarian cancer.[7]

-

HA22T (Hepatoma): To assess specificity, as some acetate-containing compounds show selective cytotoxicity.[8]

-

Normal cell lines (e.g., HaCaT keratinocytes or Hs68 fibroblasts): To evaluate the selective toxicity of the compound towards cancer cells versus non-cancerous cells.[8][9]

4. Postulated Mechanisms of Action

The cytotoxic effects of this compound may be mediated through various signaling pathways. Drawing from existing literature on acetate and related compounds, potential mechanisms to investigate include:

-

Induction of Apoptosis:

-

Mitochondrial (Intrinsic) Pathway: Involves the regulation of Bax and Bcl-2 proteins, leading to mitochondrial dysfunction and cytochrome c release.[8] This activates a cascade of caspases, including caspase-9 and the executioner caspase-3.

-

Lysosomal Pathway: Involves lysosomal membrane permeabilization and the release of cathepsins, such as cathepsin D, into the cytosol.[4][5][6]

-

-

Cell Cycle Arrest: Analysis of cell cycle distribution can reveal if the compound causes cells to accumulate in the G0/G1, S, or G2/M phases. For instance, cacalol (B1218255) acetate has been shown to arrest HeLa cells in the G2 phase.[2]

-

Acetate-Specific Signaling: Acetate can signal through two main pathways: a G-protein coupled receptor pathway (FFAR2) and an acetyl-CoA-dependent pathway that influences protein acetylation and gene expression.[10]

Experimental Protocols

The following are detailed protocols for key experiments to assess the cytotoxicity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Cytotoxicity Assessment using LDH Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-